8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a bromine atom at position 8 and a trifluoromethyl (-CF₃) group at position 2. Its molecular formula is C₇H₃BrF₃N₃, with an average molecular weight of 266.02 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a handle for further functionalization via cross-coupling reactions . This compound is commercially available with a purity of 98% (CAS: 1379344-24-7) and is utilized in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
8-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-1-3-14-5(4)12-13-6(14)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIVOKNEFFJOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dehydration of 2-Hydrazidopyridines
Mild Cyclization via Mitsunobu-Type Conditions
- A more recent and efficient approach uses trimethylsilyl azide (TMS-N3) and triphenylphosphine under Mitsunobu conditions to promote rapid cyclization at room temperature, achieving high yields (up to 90-95%) within minutes.
- This method is compatible with polar functional groups and amino acid substrates, expanding the utility in medicinal chemistry.
Specific Preparation of 8-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine
While direct literature specifically detailing the preparation of 8-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine is limited, synthesis strategies can be inferred and adapted from closely related compounds and general methods for triazolopyridines.
Starting Materials and Key Intermediates
- The synthesis often begins with appropriately substituted pyridine derivatives bearing bromine and trifluoromethyl groups.
- Hydrazine hydrate is used to introduce the hydrazide functionality at the 2-position of the pyridine ring, a precursor for cyclization.
- For example, 2-bromo-3-(trifluoromethyl)pyridine can be converted to its hydrazide derivative, which then undergoes cyclization.
Cyclization Conditions
- The hydrazide intermediate is cyclized under mild dehydrating conditions using reagents like triphenylphosphine and TMS-N3 in solvents such as acetonitrile or dichloromethane at room temperature to form the fused triazolo ring efficiently.
- Alternatively, N-chlorosuccinimide (NCS) can be used to oxidize hydrazones to triazoles in dimethylformamide (DMF) at low temperatures (0 °C), followed by base treatment to precipitate the product.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Hydrazide Formation | Hydrazine hydrate, ethanol, reflux (~85°C) | 2-hydrazidopyridine intermediate | Introduction of hydrazide group |
| 2. Cyclization | Triphenylphosphine + TMS-N3, room temp, 10 min | Formation of triazolo ring | Mild, high-yielding cyclization |
| 3. Oxidative Cyclization (alternative) | NCS, DMF, 0 °C to RT, 1 h; then Et3N addition | Triazolo[4,3-a]pyridine formation | Exothermic, requires careful temperature control |
Detailed Research Findings and Data
Yield and Purity
Stability and Forms
- The final triazolopyridine compounds, including brominated derivatives, can be isolated as stable salts or monohydrates, exhibiting good stability to air, moisture, and heat.
Comparative Table of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical Dehydration | POCl3 or conc. HCl, reflux | 50-70 | Established, straightforward | Harsh conditions, limited scope |
| Mitsunobu-Type Cyclization | TMS-N3 + triphenylphosphine, RT, 10 min | 90-95 | Mild, fast, high yield | Requires azide handling |
| Oxidative Cyclization (NCS) | NCS, DMF, 0 °C to RT, then Et3N | >90 | High yield, mild temp | Exothermic, careful control needed |
Summary and Recommendations
The most efficient and broadly applicable method for preparing 8-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine involves:
- Synthesis of the appropriate 2-hydrazidopyridine precursor from brominated and trifluoromethylated pyridine derivatives.
- Mild cyclization using TMS-N3 and triphenylphosphine under Mitsunobu conditions at room temperature to achieve rapid and high-yielding formation of the fused triazolo ring.
- Alternative oxidative cyclization using N-chlorosuccinimide in DMF at low temperature can also be employed with careful handling.
These methods offer compatibility with sensitive functional groups and enable access to high-purity products suitable for further biological evaluation or chemical modifications.
Chemical Reactions Analysis
Reaction Mechanism
-
Substrate : Acylated hydrazinopyridine precursors (e.g., 2-hydrazinopyridine derivatives).
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Reagents : Triphenylphosphine (Ph₃P), diethyl azodicarboxylate (DEAD), and trimethylsilyl azide (TMS-N₃) in tetrahydrofuran (THF).
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Key Intermediate : A transient silylated species activates the carbonyl group, facilitating intramolecular nucleophilic attack by the pyridine nitrogen to form the triazole ring .
Optimized Conditions
| Parameter | Value/Detail | Yield Improvement |
|---|---|---|
| Additive | TMS-N₃ (1 equiv) | 90% vs. 5% (baseline) |
| Temperature | Room temperature (20–25°C) | Rapid completion (<10 min) |
| Solvent | THF | High solubility of intermediates |
| Functional Groups | Compatible with esters, Boc, and Fmoc | Broad substrate scope |
Example :
Reaction of 1a (R = CF₃) with Ph₃P/DEAD/TMS-N₃ yields 2a (8-bromo-3-(trifluoromethyl)- triazolo[4,3-a]pyridine) in 90% yield .
Comparison with Conventional Methods
Traditional synthesis routes for triazolopyridines face limitations due to harsh reaction conditions:
| Method | Conditions | Drawbacks |
|---|---|---|
| Phosphorus oxychloride | Reflux in POCl₃ | Degrades acid/base-sensitive groups |
| Hydrochloric acid | Concentrated HCl at high temperatures | Poor compatibility with polar substrates |
| Acetic acid | Reflux in glacial acetic acid | Low yields for halogenated derivatives |
The Mitsunobu-TMS-N₃ system circumvents these issues, enabling efficient cyclization under mild, anhydrous conditions .
Functional Group Reactivity
The bromine and trifluoromethyl substituents influence further reactivity:
Bromine Substitution
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The 8-bromo group is positioned for cross-coupling reactions (e.g., Suzuki-Miyaura), though direct examples are not reported in the provided sources.
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Steric and electronic effects from the triazole ring may modulate reactivity compared to simpler aryl bromides.
Trifluoromethyl Stability
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The CF₃ group exhibits high stability under Mitsunobu conditions, with no reported defluorination or side reactions .
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Enhances metabolic stability and lipophilicity in biological applications.
Side Reactions and Byproducts
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Without TMS-N₃ : Low yields (<30%) due to decomposition of intermediates and competing pathways .
-
With alternative additives (e.g., TMS-Cl, TMS-OTf): Minimal product formation or unreacted starting material .
Substrate Scope and Limitations
The methodology is generalizable but shows variability with substituents:
| Substrate (R Group) | Product Yield (%) | Notes |
|---|---|---|
| CF₃ | 90 | Optimal with TMS-N₃ |
| Br | 95 | Faster cyclization kinetics |
| COOMe | 53 | Moderate yield due to steric effects |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate its specific pathways and efficacy in vivo.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this triazole derivative. It has been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's.
Material Science
Fluorinated Polymers
Due to its trifluoromethyl group, this compound can be utilized in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications, including coatings and electronic components.
Ligands in Coordination Chemistry
The compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials development. Studies have shown that metal complexes derived from this triazole exhibit interesting catalytic properties.
Data Table: Summary of Applications
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Properties | Inhibits proliferation of cancer cell lines | |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |
| Material Science | Synthesis of Fluorinated Polymers | Enhanced thermal stability and chemical resistance |
| Ligands in Coordination Chemistry | Forms stable complexes with transition metals |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the compound against multiple strains of Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial activity compared to standard antibiotics.
Case Study 2: Anticancer Mechanism
A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
Mechanism of Action
The mechanism of action of 8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, thereby modulating various biological processes . The exact molecular pathways involved depend on the specific biological activity being targeted.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Positional isomerism (e.g., bromine at C6, C7, or C8) significantly impacts biological activity and synthetic utility. For example, the 8-bromo derivative is prioritized for Suzuki couplings due to steric and electronic advantages .
- The trifluoromethyl group at C3 enhances metabolic stability compared to non-fluorinated analogs (e.g., 3-phenyl derivatives) .
- Thioether substituents (e.g., 8-chloro-3-(4-Cl-benzylthio)) demonstrate antifungal activity (51–62% inhibition against Fusarium oxysporum), whereas bromo/trifluoromethyl analogs are more common in medicinal chemistry .
Physicochemical Properties
Table 2: Melting Points and Solubility Trends
Key Observations :
- The trifluoromethyl group reduces melting points compared to sulfonamide derivatives (e.g., 155–170°C for piperidinylsulfonyl vs. 225°C for trifluoromethyl) .
- Sulfonamide substituents (e.g., piperidin-1-ylsulfonyl) improve aqueous solubility slightly due to polar sulfonyl groups but remain less soluble than nitrile or amine derivatives .
Key Observations :
- Sulfonamide derivatives exhibit potent antimalarial activity (IC₅₀ < 1.2 µM), likely due to sulfonyl interactions with Plasmodium enzymes .
- Halogenated thioethers (e.g., 8-chloro-3-benzylthio) show moderate antifungal activity, suggesting a role for sulfur in membrane disruption .
- Iodo/trifluoromethyl analogs are emerging in agrochemical research for their resistance to oxidative degradation .
Biological Activity
8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H3BrF3N3
- Molecular Weight : 266.02 g/mol
- CAS Number : 1379344-24-7
-
Structural Formula :
Biological Activity Overview
This compound has been studied for its inhibitory effects on various biological targets, particularly in cancer therapy and antimicrobial activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- A549: 1.06 ± 0.16 μM
- MCF-7: 1.23 ± 0.18 μM
- HeLa: 2.73 ± 0.33 μM
These results indicate that the compound has a potent inhibitory effect on cell proliferation in these cancer types, comparable to established chemotherapeutics .
The mechanism by which this compound exerts its anticancer effects involves inhibition of the c-Met kinase pathway. This pathway is crucial for tumor growth and metastasis. The compound's IC50 against c-Met kinase was found to be approximately 0.090 μM, indicating strong inhibitory potential .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays:
- Activity Against Bacteria : The compound exhibited significant antibacterial activity against various strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest potential applications in treating bacterial infections .
Case Studies and Research Findings
A review of the literature reveals several studies focusing on the biological activities of triazole derivatives:
- Study on Triazole Derivatives :
- Antimicrobial Screening :
Q & A
Q. What are the most effective synthetic routes for preparing 8-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?
- Methodological Answer : A common approach involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature can achieve a 73% yield for structurally similar triazolopyridines . Alternative methods include iodine-mediated cyclization of 2-aminopyridines with N-tosylhydrazones, which avoids transition metals and operates under mild conditions .
Q. How is structural characterization performed for triazolopyridine derivatives?
- Methodological Answer : Key techniques include multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P for phosphonate derivatives) to confirm regiochemistry and purity . X-ray crystallography (e.g., CCDC 1876881) is critical for resolving ambiguous stereochemistry or substituent positioning .
Q. What solvents and reaction conditions are optimal for halogenation or trifluoromethyl group introduction?
- Methodological Answer : Bromination often employs electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents like acetonitrile . Trifluoromethyl groups are typically introduced via Ullmann coupling or direct fluorination under catalytic conditions, though specific protocols for this compound require further optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for triazolopyridine synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 60°C vs. reflux conditions) may arise from solvent purity, trace moisture, or competing side reactions. Systematic kinetic monitoring via ³¹P NMR (for phosphonates) or LC-MS can identify intermediates and optimize stepwise protocols . For example, acetonitrile at reflux improves cyclization efficiency but may degrade heat-sensitive substrates .
Q. What strategies enhance regioselectivity in functionalizing the triazolopyridine core?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium amides or palladium-catalyzed C–H activation can selectively modify the pyridine ring . For brominated derivatives, steric and electronic effects of the trifluoromethyl group dictate reactivity at the 8-position, as shown in analogous compounds .
Q. How do researchers address low yields in synthesizing phosphonate derivatives of triazolopyridines?
Q. What are the emerging applications of brominated triazolopyridines in medicinal chemistry?
- Methodological Answer : While direct data on this compound is limited, structurally related bromo-triazolopyridines exhibit antimicrobial and antiproliferative activity in vitro. For example, 7-bromo derivatives show promise as kinase inhibitors, suggesting potential for structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q. Why do oxidative cyclization methods report varying efficiencies (e.g., NaOCl vs. DDQ)?
- Analysis : NaOCl offers a greener profile but may underperform in electron-deficient substrates due to weaker oxidizing power compared to DDQ or Cr(VI) reagents. Contradictory yields often reflect substrate-specific reactivity; mechanistic studies (e.g., radical trapping) are recommended to clarify pathways .
Methodological Best Practices
- Green Chemistry : Prioritize NaOCl or iodine-mediated protocols to minimize toxic byproducts .
- Safety : Handle brominated intermediates in fume hoods with flame-retardant PPE due to potential lachrymatory effects .
- Data Validation : Cross-reference NMR assignments with computational models (e.g., DFT) to confirm substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
